An In-depth Technical Guide to the Chemical Properties of 2-Fluoro-4-(methylthio)aniline
An In-depth Technical Guide to the Chemical Properties of 2-Fluoro-4-(methylthio)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 2-Fluoro-4-(methylthio)aniline, a key building block in medicinal chemistry and organic synthesis. The strategic incorporation of both a fluorine atom and a methylthio group imparts unique electronic properties and metabolic characteristics to molecules, making this compound a valuable intermediate in the development of novel pharmaceuticals. This document details its physical and chemical properties, provides spectral data for characterization, and outlines a general synthetic approach.
Chemical and Physical Properties
2-Fluoro-4-(methylthio)aniline is a substituted aniline derivative with the molecular formula C₇H₈FNS. The presence of a fluorine atom at the 2-position and a methylthio group at the 4-position of the aniline ring significantly influences its reactivity and potential applications.[1][2]
Table 1: Physical and Chemical Properties of 2-Fluoro-4-(methylthio)aniline
| Property | Value | Reference |
| CAS Number | 76180-33-1 | [3][4][5][6][7] |
| Molecular Formula | C₇H₈FNS | [2][3] |
| Molecular Weight | 157.21 g/mol | [3][5][6] |
| Physical Form | Liquid | [3][5] |
| Purity | Typically ≥95% | [3][5][6] |
| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature. | [3][5] |
Spectral Data for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following tables provide predicted chemical shifts and coupling constants for 2-Fluoro-4-(methylthio)aniline based on data from its isomers, 4-Fluoro-2-(methylthio)aniline and 2-Fluoro-3-methyl-4-(methylthio)aniline.[8][9]
Table 2: Predicted ¹H NMR Spectral Data for 2-Fluoro-4-(methylthio)aniline
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| H-3 | 6.9 - 7.1 | dd | J(H-F) ≈ 8-10, J(H-H) ≈ 2-3 |
| H-5 | 6.7 - 6.9 | ddd | J(H-H) ≈ 8-9, J(H-F) ≈ 4-5, J(H-H) ≈ 2-3 |
| H-6 | 6.6 - 6.8 | t | J(H-H) ≈ 8-9 |
| -NH₂ | 3.5 - 4.0 | br s | - |
| -SCH₃ | 2.4 - 2.5 | s | - |
Table 3: Predicted ¹³C NMR Spectral Data for 2-Fluoro-4-(methylthio)aniline
| Carbon | Predicted Chemical Shift (ppm) |
| C-1 (C-NH₂) | 140 - 145 (d, J(C-F) ≈ 10-15 Hz) |
| C-2 (C-F) | 150 - 155 (d, J(C-F) ≈ 235-245 Hz) |
| C-3 | 115 - 120 (d, J(C-F) ≈ 3-5 Hz) |
| C-4 (C-S) | 125 - 130 |
| C-5 | 110 - 115 (d, J(C-F) ≈ 20-25 Hz) |
| C-6 | 115 - 120 (d, J(C-F) ≈ 5-8 Hz) |
| -SCH₃ | 15 - 20 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic IR absorptions for 2-Fluoro-4-(methylthio)aniline are detailed below.
Table 4: Predicted IR Spectral Data for 2-Fluoro-4-(methylthio)aniline
| Wavenumber (cm⁻¹) | Vibration |
| 3400 - 3500 | N-H stretch (asymmetric and symmetric) |
| 3000 - 3100 | Aromatic C-H stretch |
| 2850 - 2950 | Aliphatic C-H stretch (-SCH₃) |
| 1600 - 1630 | N-H bend |
| 1450 - 1600 | Aromatic C=C stretch |
| 1200 - 1300 | C-N stretch |
| 1100 - 1250 | C-F stretch |
| 600 - 700 | C-S stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2-Fluoro-4-(methylthio)aniline, the molecular ion peak [M]⁺ is expected at m/z 157.
Synthesis and Reactivity
General Synthetic Approach
A common strategy for the synthesis of 2-fluoro-4-substituted anilines involves a multi-step process starting from a readily available precursor like 2-fluoro-4-bromoaniline.[10] This general methodology can be adapted for the synthesis of 2-Fluoro-4-(methylthio)aniline.
Workflow for the Synthesis of 2-Fluoro-4-(substituted)aniline
Chemical Reactivity
The chemical reactivity of 2-Fluoro-4-(methylthio)aniline is influenced by the interplay of its functional groups:
-
Amino Group: The primary amine is a nucleophilic center and can undergo various reactions such as acylation, alkylation, and diazotization.
-
Aromatic Ring: The fluorine atom is an electron-withdrawing group, which can influence the regioselectivity of electrophilic aromatic substitution reactions.
-
Methylthio Group: The sulfur atom can be oxidized to a sulfoxide or sulfone, providing opportunities for further functionalization.
Applications in Drug Discovery and Medicinal Chemistry
The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, bioavailability, and binding affinity.[1] The methylthio group can also participate in important interactions with biological targets and provides a handle for further chemical modification.[1] Consequently, 2-Fluoro-4-(methylthio)aniline serves as a valuable building block for the synthesis of a variety of biologically active compounds.[2][9]
Safety and Handling
2-Fluoro-4-(methylthio)aniline is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3][6] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Table 5: GHS Hazard Information
| Pictogram | Signal Word | Hazard Statements |
|
| Warning | H302, H315, H319, H335 |
Conclusion
2-Fluoro-4-(methylthio)aniline is a key synthetic intermediate with significant potential in drug discovery and development. Its unique combination of a fluorine atom and a methylthio group offers a versatile platform for the design and synthesis of novel bioactive molecules. This technical guide provides a foundation of its chemical properties to aid researchers in its effective utilization. Further research to fully elucidate its spectral characteristics and explore its biological activities is warranted.
References
- 1. 2-Fluoro-4-(methylthio)aniline | 76180-33-1 | Benchchem [benchchem.com]
- 2. 2-Fluoro-4-(methylsulfanyl)aniline | C7H8FNS | CID 22025617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Fluoro-4-(methylthio)aniline | 76180-33-1 [sigmaaldrich.com]
- 4. 76180-33-1|2-Fluoro-4-(methylthio)aniline|BLD Pharm [bldpharm.com]
- 5. 2-Fluoro-4-(methylthio)aniline | 76180-33-1 [sigmaaldrich.com]
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- 8. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 9. Buy 3-Fluoro-2-(methylthio)aniline | 305811-07-8 [smolecule.com]
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